

Technical Support Center: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B107922

[Get Quote](#)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid** (CAS No. 19555-48-7). It is designed to address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the safety of your laboratory personnel.

I. Compound Overview and Key Properties

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a nitroaromatic carboxylic acid. Its chemical structure, featuring a nitro group and a pyrrolidine substituent on a benzoic acid backbone, dictates its reactivity and stability profile. Understanding these fundamental properties is crucial for its proper handling and storage.

Property	Value	Source
CAS Number	19555-48-7	
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	
Molecular Weight	236.22 g/mol	
Melting Point	220 °C	
Appearance	Solid (form may vary)	General Chemical Knowledge
Hazard Codes	Xi (Irritant)	

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**.

Q1: What are the ideal storage conditions for solid **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid?**

A1: For long-term storage, the solid compound should be kept at 2-8°C in a tightly sealed container. To further ensure stability, it is best practice to store it in a cool, dry, and well-ventilated area, away from direct sunlight.

Q2: How should I store solutions of **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid?**

A2: While specific data for this compound is limited, general guidelines for nitroaromatic compounds in solution suggest preparing solutions fresh for each experiment. If short-term storage is necessary, store solutions in a tightly sealed, light-protected container (e.g., an amber vial) at 2-8°C. For longer-term storage of stock solutions, consider aliquoting and freezing at -20°C or below, though stability under these conditions should be validated for your specific solvent.

Q3: Is this compound sensitive to light?

A3: Nitroaromatic compounds can be sensitive to light. It is strongly recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What materials are incompatible with **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**?

A4: Avoid contact with strong oxidizing agents and strong bases. As a carboxylic acid, it will react with bases. Nitroaromatic compounds can also be reactive with strong acids and reducing agents.

III. Troubleshooting Guide

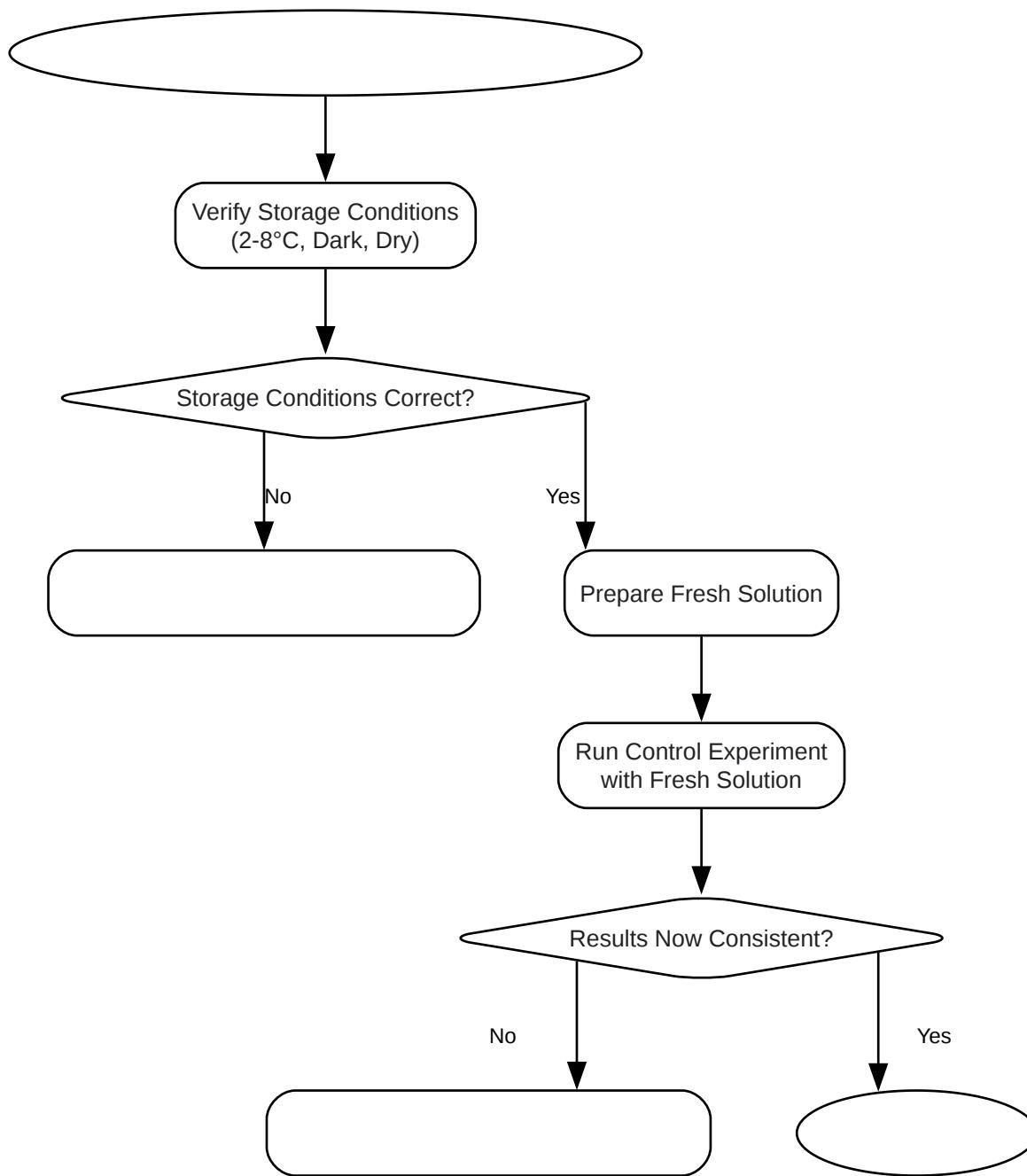
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**.

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

- Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations (2-8°C, protected from light, tightly sealed).
- Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh solution from the solid material.
- Perform a Purity Check: If feasible, analyze the compound's purity using a suitable analytical method like HPLC to check for the presence of degradation products.


Issue 2: Discoloration of the Solid or Solution

Potential Cause: This may indicate degradation of the compound. Nitroaromatic compounds can sometimes change color upon degradation.

Troubleshooting Steps:

- Assess Storage History: Review the storage conditions and duration. Exposure to light, elevated temperatures, or incompatible substances can accelerate degradation.
- Consider Purity Analysis: A change in color warrants a purity assessment to determine if the compound is still suitable for your application.

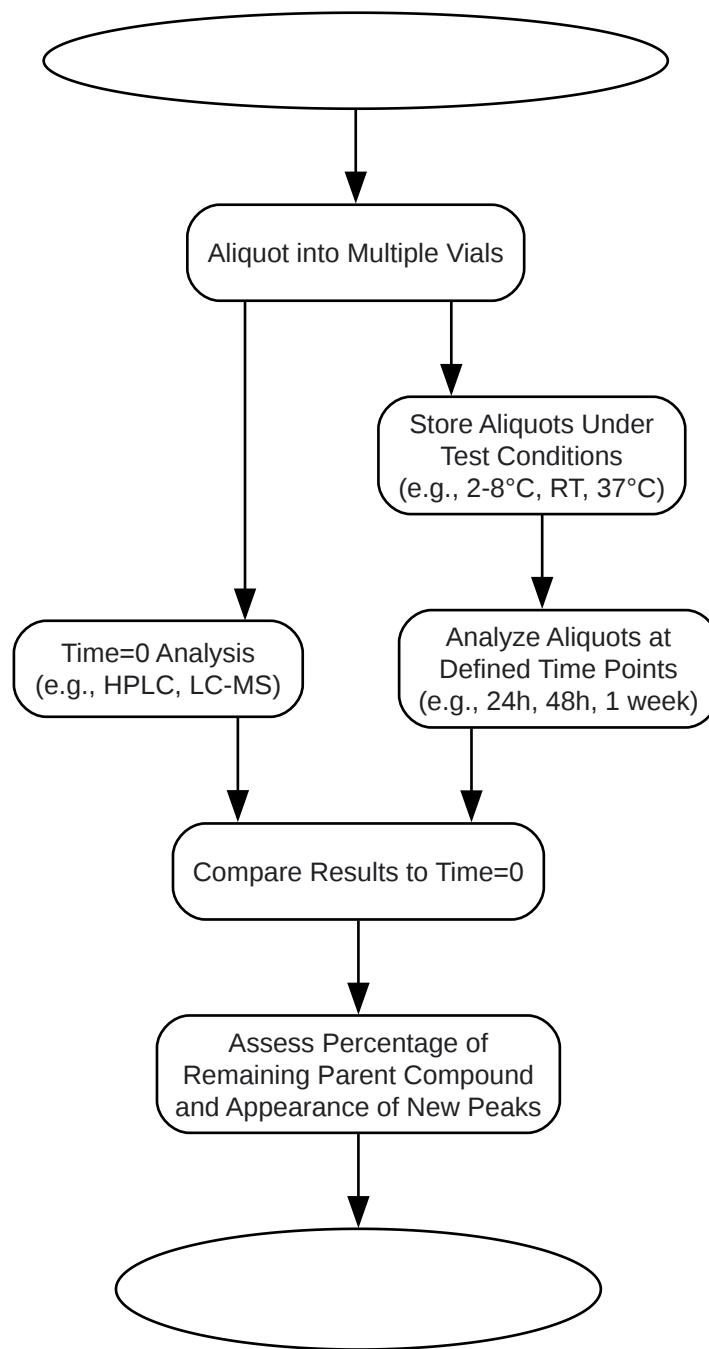
Logical Flow for Troubleshooting Stability Issues

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for stability issues.

IV. Understanding Chemical Stability and Degradation

As a nitroaromatic carboxylic acid, **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid** has two primary functional groups that influence its stability: the nitro group and the carboxylic acid group.


Potential Degradation Pathways

While specific degradation products for this compound are not documented in readily available literature, knowledge of similar compounds allows for educated predictions. Forced degradation studies, which intentionally expose a compound to harsh conditions, help elucidate these pathways.

- **Hydrolysis:** The amide-like linkage of the pyrrolidine group could be susceptible to hydrolysis under strong acidic or basic conditions, though this is generally less likely than reactions involving the other functional groups.
- **Decarboxylation:** At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂).
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amino group in the presence of reducing agents. This would form 2-amino-5-(pyrrolidin-1-yl)benzoic acid.
- **Photodegradation:** Exposure to UV light can induce various reactions in nitroaromatic compounds.

Workflow for a Basic Stability Assessment

For critical applications, a simple in-house stability study can be beneficial.

[Click to download full resolution via product page](#)

Caption: Protocol for a simple solution stability study.

V. Safe Handling and Disposal

Handling:

- As the compound is classified as an irritant (Xi), appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
- Avoid contact with skin and eyes.

Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations.
- Do not allow the compound or its solutions to enter drains or waterways.

VI. References

- MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Available at: --INVALID-LINK--
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-pyrrolidin-1-ylbenzoic acid. Available at: --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: --INVALID-LINK--
- BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: --INVALID-LINK--
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Available at: --INVALID-LINK--
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Nitrobenzoic acid. Available at: --INVALID-LINK--
- Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: --INVALID-LINK--

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzoic acid. Available at: --INVALID-LINK--
- CymitQuimica. (2024). Safety Data Sheet - 3-Bromo-5-((3-(pyrrolidin-1-yl)propyl)amino)benzoic acid. Available at: --INVALID-LINK--
- Carl
- To cite this document: BenchChem. [Technical Support Center: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107922#stability-and-storage-of-5-nitro-2-pyrrolidin-1-yl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com